molecular formula C9H12O2 B1596180 2-Isopropylhydroquinone CAS No. 2349-71-5

2-Isopropylhydroquinone

Cat. No. B1596180
CAS RN: 2349-71-5
M. Wt: 152.19 g/mol
InChI Key: HIGSPBFIOSHWQG-UHFFFAOYSA-N
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Description

2-Isopropylhydroquinone is a chemical compound with the linear formula C9H12O2 . It has a molecular weight of 152.195 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The physical form of this compound is a yellow to brown solid .


Molecular Structure Analysis

The molecular formula of this compound is C9H12O2 . This means it consists of 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecule contains a total of 23 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .


Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . Its molecular weight is 152.19 . More specific physical and chemical properties may need to be determined experimentally.

Scientific Research Applications

Encapsulation for Improved Bioavailability and Anticancer Activity

Thymoquinone has been recognized for its potential chemopreventive and chemotherapeutic activity. Due to its high hydrophobicity, which limits its bioavailability, encapsulation techniques such as liposomes have been explored to improve its formulation characteristics. The successful encapsulation of thymoquinone into liposomes has shown to maintain stability, improve bioavailability, and preserve its anticancer activity, particularly against breast cancer cell lines, while exhibiting low toxicity towards normal cells (Odeh et al., 2012).

Electrochemical Sensors for Environmental Analysis

Research has also explored the development of electrochemical sensors utilizing 2-Isopropylhydroquinone for the simultaneous determination of phenolic compounds in environmental samples. Such sensors, based on composite films of functionalized graphene oxide and gold nanoparticles, have demonstrated high sensitivity and specificity for detecting catechol and hydroquinone, showcasing the potential for environmental monitoring (Erogul et al., 2015).

Novel Antioxidant and Bioactive Compounds

Investigations into marine and fungal sources have yielded new hydroquinone derivatives with significant antioxidant activities. These studies highlight the potential of this compound derivatives in developing new antioxidant agents, which could have various therapeutic applications (Abdel-Lateff et al., 2002).

Renal Protection and Anti-inflammatory Effects

The protective effects of thymoquinone against renal injury through its antioxidant and anti-inflammatory activities have been extensively reviewed. Its beneficial role in the prevention and protection from renal injury highlights its therapeutic potential beyond its antimicrobial and anticancer properties (Ragheb et al., 2009).

Multitargeted Therapeutic Applications

Thymoquinone has been the subject of numerous studies for its multitargeted therapeutic potential. Its organoprotective activities, combined with its anti-oxidant and anti-inflammatory properties, underscore its potential in treating inflammatory and degenerative diseases, including cancer. Challenges related to its physicochemical properties, such as lipophilicity and limited bioavailability, have spurred research into formulation improvements for clinical usage (Goyal et al., 2017).

Safety and Hazards

2-Isopropylhydroquinone should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition. In case of contact, wash with plenty of soap and water .

properties

IUPAC Name

2-propan-2-ylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGSPBFIOSHWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178057
Record name 2-Isopropylhydroquinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Isopropyl-1,4-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

2349-71-5
Record name 2-(1-Methylethyl)-1,4-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2349-71-5
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Record name 2-Isopropylhydroquinone
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Record name 2349-71-5
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Record name 2-Isopropylhydroquinone
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Record name 2-isopropylhydroquinone
Source European Chemicals Agency (ECHA)
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Record name 2-ISOPROPYLHYDROQUINONE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Isopropyl-1,4-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

129 - 131 °C
Record name 2-Isopropyl-1,4-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032132
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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